17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
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Overview
Description
Butorphanol tartrate is a synthetic opioid analgesic belonging to the morphinan class. It is primarily used for the management of moderate to severe pain, including postoperative pain, cancer pain, and pain during labor . Butorphanol tartrate is known for its unique properties as an opioid agonist-antagonist, which means it can both activate and block opioid receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butorphanol tartrate involves several steps, starting from the condensation of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 1,4-dibromobutane using sodium hydride in benzene. This reaction yields 3,4-dihydro-7-methoxy-2,2-tetramethylene-1(2H)-naphthalenone, which is then treated with acetonitrile and n-butyllithium in tetrahydrofuran to produce 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-2,2-tetramethylene-1-naphthaleneacetonitrile .
Industrial Production Methods: The industrial production of butorphanol tartrate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of novel intermediates and reaction conditions that are safe, economical, and user-friendly .
Chemical Reactions Analysis
Types of Reactions: Butorphanol tartrate undergoes various chemical reactions, including:
Oxidation: Butorphanol can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert butorphanol to its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the butorphanol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of butorphanol .
Scientific Research Applications
Butorphanol tartrate has a wide range of scientific research applications:
Mechanism of Action
Butorphanol tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu opioid receptor and a full agonist at the kappa opioid receptor . The activation of these receptors leads to the inhibition of pain signals and the modulation of neurotransmitter release, resulting in analgesia . The exact mechanism of action is not fully understood but is believed to involve the limbic system and other brain regions associated with pain perception .
Comparison with Similar Compounds
Tramadol: Another synthetic opioid used for pain management.
Gabapentin: An anticonvulsant with pain-relieving properties.
Uniqueness of Butorphanol Tartrate: Butorphanol tartrate’s unique property as an opioid agonist-antagonist sets it apart from other opioids. This dual action reduces the risk of respiratory depression and physical dependence compared to full agonists like morphine . Additionally, butorphanol’s kappa receptor agonism provides effective pain relief with a lower potential for abuse .
Properties
Molecular Formula |
C25H35NO8 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;/m1./s1 |
InChI Key |
GMTYREVWZXJPLF-SXWPHCFWSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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